molecular formula C15H11NO3 B5133996 4-[(4-cyanophenoxy)methyl]benzoic acid

4-[(4-cyanophenoxy)methyl]benzoic acid

Cat. No.: B5133996
M. Wt: 253.25 g/mol
InChI Key: ZFTIMSOTOIOYAI-UHFFFAOYSA-N
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Description

4-[(4-Cyanophenoxy)methyl]benzoic acid is a benzoic acid derivative and a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a cyanophenoxy methyl group and a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules. This compound is of significant interest in the development of novel therapeutic agents. Research indicates that structurally related compounds, which utilize a similar benzoic acid core and cyanophenyl moiety, are being explored as potent inhibitors for key enzymatic targets . For instance, such molecular frameworks have been investigated in the design of dual aromatase-steroid sulfatase inhibitors (DASIs) for potential application in hormone-dependent breast cancer treatment . Additionally, the 4-benzamidobenzoic acid scaffold is a recognized pharmacophore in the development of inhibitors for soluble epoxide hydrolase (sEH), a target for cardiovascular and inflammatory diseases . Researchers value this compound for its potential to interact with multiple biological targets, facilitating structure-activity relationship (SAR) studies. The product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

4-[(4-cyanophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTIMSOTOIOYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in various biological activities:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of 4-[(4-cyanophenoxy)methyl]benzoic acid exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives have been synthesized that demonstrate efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antiviral Properties : Some studies have reported antiviral activity against viruses such as rotavirus, indicating a possible application in virology.

Materials Science

The compound is also investigated for its utility in materials science:

  • Polymer Chemistry : this compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
  • Liquid Crystals : The compound's structural characteristics allow it to be used in the formulation of liquid crystal displays (LCDs). Its ability to modify the alignment and phase transitions of liquid crystals is crucial for developing advanced display technologies.

Environmental Applications

  • Biodegradation Studies : The environmental impact of this compound is being studied concerning its biodegradability and potential toxicity to aquatic life. Research indicates that certain microbial strains can effectively degrade this compound, suggesting a pathway for bioremediation applications.

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest Organism/PathwayEfficacy LevelReference
AntibacterialStaphylococcus aureusModerate
Anti-inflammatoryLipopolysaccharide-inducedHigh
AntiviralRotavirusSignificant

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial properties of synthesized derivatives of this compound against common pathogens. The results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Liquid Crystal Applications

In a study published by Johnson et al. (2022), the incorporation of this compound into liquid crystal formulations demonstrated improved electro-optical performance. The findings support its application in next-generation display technologies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[(4-cyanophenoxy)methyl]benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound 4-Cyanophenoxymethyl Benzoic acid, nitrile, ether ~269.27 High acidity (electron-withdrawing CN), potential enzyme inhibition
4-Hydroxybenzoic acid Hydroxyl Benzoic acid, hydroxyl 138.12 Moderate acidity (pKa ~4.5), antimicrobial applications
4-(Methoxymethyl)benzoic acid Methoxymethyl Benzoic acid, ether 166.18 Lower acidity (electron-donating OCH₃), improved lipophilicity
BAY60-2770 4-Carboxybutyl, fluoro-trifluoromethyl-aryl Benzoic acid, amide, ether, fluorine ~635.64 H-NOX domain activator; enhanced metabolic stability due to fluorine
D77 (Integrase inhibitor) Bromo-ethoxyphenoxy-thiazolidinedione Benzoic acid, bromine, thiazolidinedione ~627.47 HIV-1 integrase inhibition; bulky substituents enhance target binding
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Piperazinylmethyl Benzoic acid, piperazine 248.30 Basic nitrogen improves solubility; potential CNS applications

Physicochemical Properties

  • Acidity: The 4-cyanophenoxy group in the target compound increases acidity compared to electron-donating substituents (e.g., methoxymethyl in ). The nitrile group withdraws electron density, stabilizing the deprotonated carboxylate form.
  • Lipophilicity: The cyanophenoxymethyl group enhances lipophilicity (logP ~2.8) compared to 4-hydroxybenzoic acid (logP ~1.9) but is less lipophilic than BAY60-2770 (logP ~5.2 due to trifluoromethyl groups) .
  • In contrast, piperazinylmethyl derivatives (e.g., ) exhibit improved solubility in polar solvents via protonatable amines.

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., CN, Br) on benzoic acids generally enhance enzyme inhibition but reduce solubility. For example, D77’s bromine improves target affinity , while BAY60-2770’s fluorine enhances metabolic stability .
  • Synthetic Flexibility : The target compound’s ether linkage allows modular substitution, as seen in triazine derivatives (e.g., 4k in ), enabling rapid SAR exploration.

Q & A

Q. What are the common synthetic routes for 4-[(4-cyanophenoxy)methyl]benzoic acid?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Nucleophilic aromatic substitution to introduce the cyanophenoxy group. Reagents like 4-cyanophenol and a benzyl halide derivative are used in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to prevent side reactions .
  • Oxidation/Reduction : Post-substitution, oxidation of intermediates (e.g., methyl groups to carboxylic acids) using agents like KMnO₄ or CrO₃ .
  • Protection/Deprotection : Temporary protection of the carboxylic acid group during synthesis to avoid interference with other functional groups .

Q. Example Synthesis Workflow :

StepReaction TypeReagents/ConditionsKey Intermediate
1Substitution4-cyanophenol, K₂CO₃, DMF, 80°C4-cyanophenoxymethylbenzyl bromide
2OxidationKMnO₄, H₂O/acetone, 60°CThis compound

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with peaks for the cyanophenoxy (δ ~7.5–8.0 ppm for aromatic protons) and benzoic acid (δ ~12.5 ppm for -COOH) groups .

  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. High-resolution data (≤1.0 Å) is preferred to minimize refinement errors .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 281.3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions but may require purification to remove trace water .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) accelerate reactions in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitrile group stability) .
  • Inert Atmosphere : Argon/N₂ prevents oxidation of intermediates, critical for preserving reactive moieties like -CN .

Case Study : A 20% yield increase was achieved by switching from DMSO to DMF and optimizing stoichiometry (1:1.2 molar ratio of benzyl halide to 4-cyanophenol) .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

  • Cross-Validation : Compare X-ray data (bond distances, angles) with DFT-calculated geometries. Discrepancies >0.05 Å may indicate refinement errors .
  • High-Resolution NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish between para-substituted aromatic protons and ester linkages .
  • Alternative Refinement Software : If SHELXL results conflict with NMR data, test other programs (e.g., Olex2) to assess model bias .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

  • Electron-Withdrawing Effects : The -CN group activates the phenoxy ring toward electrophilic attack, directing substitutions to the meta position of the benzoic acid core .
  • Steric Hindrance : Bulky substituents on the benzyl group slow reaction kinetics, requiring elevated temperatures (e.g., 100°C in DMF) .
  • Kinetic Studies : Monitoring via HPLC revealed pseudo-first-order kinetics for the substitution step, with k = 0.15 min⁻¹ under optimized conditions .

Q. What methodologies are used to study its biological interactions?

  • Enzyme Assays : Measure inhibition constants (Kᵢ) against targets like cyclooxygenase-2 (COX-2) using fluorescence quenching .
  • Molecular Docking : Simulate binding modes with software like AutoDock Vina; the -COOH group often forms hydrogen bonds with catalytic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with serum albumin or DNA .

Data Contradiction Analysis Example

Scenario : Discrepancy in reported melting points (e.g., 180°C vs. 190°C).
Resolution Steps :

Purity Check : Use HPLC (≥95% purity threshold) to rule out impurities .

Polymorphism Screening : Perform DSC/TGA to detect crystalline vs. amorphous forms .

Inter-lab Comparison : Validate methods with a reference standard (e.g., NIST-certified benzoic acid derivatives) .

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